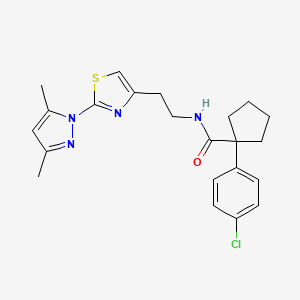

1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4OS/c1-15-13-16(2)27(26-15)21-25-19(14-29-21)9-12-24-20(28)22(10-3-4-11-22)17-5-7-18(23)8-6-17/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLNEOMDZYDFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Cyclopentanecarboxamide

- Substituents :

- 4-Chlorophenyl group

- Thiazole ring

- Pyrazole moiety

Molecular Formula and Weight

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 365.91 g/mol

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets. The following table summarizes key findings regarding its pharmacological effects:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial growth by disrupting cellular processes, likely through enzyme inhibition and membrane disruption.

- Anticancer Mechanism : Its anticancer effects are attributed to the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation.

- TRPA1 Receptor Modulation : By antagonizing the TRPA1 receptor, the compound may alleviate pain and inflammatory responses, making it a candidate for treating conditions like atopic dermatitis.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, it was found that derivatives of this compound exhibited significant activity against Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values ranging from 2.14 to 0.63 µM, indicating potent antibacterial properties .

Study 2: Cancer Cell Proliferation Inhibition

A series of in vitro experiments demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the downregulation of cyclin D1 and upregulation of pro-apoptotic factors .

Study 3: TRPA1 Antagonism

Research highlighted that the compound acts as a TRPA1 antagonist in a topical cinnamaldehyde flare study. This suggests potential applications in treating inflammatory skin conditions, with pharmacokinetic data supporting its efficacy in dermal applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and pyrazole rings have been shown to enhance potency against specific targets:

- Thiazole Modifications : Alterations in substituents on the thiazole ring significantly affect antimicrobial activity.

- Pyrazole Variants : Variants of the pyrazole moiety have been linked to improved anticancer efficacy.

Table of SAR Findings

| Modification | Effect on Activity | Target Activity |

|---|---|---|

| Substituent on Thiazole | Increased antimicrobial potency | Antibacterial |

| Pyrazole Ring Variants | Enhanced anticancer properties | Cancer cell lines |

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Thiazole ring formation : Requires precursors like 3,5-dimethyl-1H-pyrazole and thiazole derivatives under controlled conditions (e.g., reflux in ethanol at 80°C for 12 hours) .

- Cyclopentanecarboxamide coupling : Achieved via carbodiimide-mediated amidation, with purity monitored by TLC or HPLC .

- Optimization challenges : Yield improvements depend on solvent selection (DMF vs. THF), temperature control (±2°C), and stoichiometric ratios of intermediates .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]: 451.15; observed: 451.14) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and thiazole moieties) .

Q. What preliminary biological screening methods are recommended?

- In vitro cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .

- Enzyme inhibition studies : Target kinases (e.g., EGFR) using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can conflicting data from biological assays be resolved?

- Dose-response curve validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC reproducibility .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolic stability analysis : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What computational methods predict the compound’s pharmacological targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR; binding energy ≤ −8.5 kcal/mol) .

- Pharmacophore mapping : Identify essential features (e.g., chlorophenyl hydrophobicity, pyrazole hydrogen-bond acceptors) using Schrödinger’s Phase .

- ADMET prediction : SwissADME evaluates bioavailability (e.g., Lipinski violations ≤1) and blood-brain barrier penetration .

Q. How to design a structure-activity relationship (SAR) study for analogs?

- Core modifications : Replace cyclopentane with cyclohexane to assess steric effects on target binding .

- Substituent variations : Introduce electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring to enhance electrophilicity .

- Bioisosteric replacements : Substitute thiazole with oxazole and measure changes in potency (e.g., IC shifts by ≥50%) .

Q. What strategies address low solubility in aqueous buffers?

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro assays .

- Nanoparticle encapsulation : Formulate with PLGA-PEG to improve bioavailability (e.g., particle size ≤200 nm via dynamic light scattering) .

- Salt formation : Test hydrochloride or sodium salts to enhance dissolution rates .

Methodological Considerations

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment (ΔT ≥2°C indicates binding) .

- Western blotting : Quantify downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .

Q. What analytical techniques resolve impurities in synthesis?

- Preparative HPLC : Purify crude product using C18 columns (gradient: 20–80% acetonitrile in water) .

- LC-MS tracking : Identify byproducts (e.g., dechlorinated analogs with m/z −35) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.